molecular formula C23H20N4O2 B6042184 2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide

Cat. No.: B6042184
M. Wt: 384.4 g/mol
InChI Key: RMZBLDFQLJFQMK-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy and phthalazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzamide core followed by the introduction of the methoxy and phthalazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phthalazinyl group can be reduced to form a dihydrophthalazine derivative.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-hydroxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide.

    Reduction: Formation of 2-Methoxy-5-{[4-(4-methylphenyl)dihydrophthalazin-1-yl]amino}benzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol
  • 2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)benzamide

Uniqueness

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide is unique due to its specific substitution pattern and the presence of both methoxy and phthalazinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-[[4-(4-methylphenyl)phthalazin-1-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-14-7-9-15(10-8-14)21-17-5-3-4-6-18(17)23(27-26-21)25-16-11-12-20(29-2)19(13-16)22(24)28/h3-13H,1-2H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZBLDFQLJFQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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